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Abstract
CEP-11981, also known as ESK981, is an orally bioavailable, multi-targeted tyrosine kinase

inhibitor with potent anti-angiogenic and anti-tumor properties. Developed by Cephalon and

later acquired by Teva Pharmaceuticals, CEP-11981 targets key signaling pathways involved in

tumor angiogenesis and vascular maintenance, primarily through the inhibition of Vascular

Endothelial Growth Factor Receptors (VEGFRs) and the Tie2 receptor. This technical guide

provides a comprehensive overview of the discovery, development, and preclinical and clinical

evaluation of CEP-11981 tosylate. It includes detailed information on its mechanism of action,

synthesis, in vitro and in vivo efficacy, pharmacokinetic profile, and clinical trial outcomes. The

guide is intended to serve as a valuable resource for researchers and professionals in the field

of oncology drug development.

Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical

process in tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor

(VEGF) signaling pathway and the Angiopoietin/Tie2 axis are two of the most important

regulators of this process.[1] CEP-11981 was designed as a potent, orally active small

molecule inhibitor targeting multiple key kinases in these pathways, offering a promising

strategy for cancer therapy.[2] This document details the scientific journey of CEP-11981
tosylate from its conception to its clinical evaluation.
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Discovery and Synthesis
The discovery of CEP-11981 stemmed from a lead optimization program aimed at identifying

potent, orally bioavailable inhibitors of kinases involved in angiogenesis. The chemical structure

of CEP-11981 is 11-(2-Methylpropyl)-12,13-dihydro-2-methyl-8-(pyrimidin-2-ylamino)-4H-

indazolo[5,4-a]pyrrolo[3,4-c]carbazol-4-one. The tosylate salt was developed to improve its

pharmaceutical properties.

A detailed synthesis scheme for CEP-11981 has been published in the Journal of Medicinal

Chemistry and is recommended for a comprehensive understanding of its chemical synthesis.

Mechanism of Action
CEP-11981 is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action

involves the competitive inhibition of ATP binding to the catalytic domain of several receptor

tyrosine kinases, thereby blocking downstream signaling pathways essential for endothelial cell

proliferation, migration, and survival, as well as tumor cell growth.[1]

Target Kinase Profile
CEP-11981 has demonstrated potent inhibitory activity against a range of kinases critical for

angiogenesis. The half-maximal inhibitory concentrations (IC50) for its primary targets are

summarized in the table below.[2]

Target Kinase IC50 (nM)

VEGFR-1 3

VEGFR-2 4

Tie-2 22

FGFR-1 13

c-SRC 37

Aurora A 42

Signaling Pathways
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CEP-11981's therapeutic potential is derived from its ability to simultaneously inhibit the

VEGFR and Tie2 signaling pathways. The diagram below illustrates the key components of

these pathways and the points of inhibition by CEP-11981.
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Caption: CEP-11981 inhibits VEGFR and Tie2 signaling pathways.
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Preclinical Development
The preclinical development of CEP-11981 involved a series of in vitro and in vivo studies to

evaluate its anti-angiogenic and anti-tumor activity, as well as its pharmacokinetic and

toxicological profile.

Experimental Workflow
The preclinical evaluation of CEP-11981 followed a structured workflow, progressing from initial

in vitro characterization to in vivo efficacy and safety studies.
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Caption: Preclinical development workflow for CEP-11981.
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In Vitro Anti-Angiogenic Activity
CEP-11981 demonstrated potent anti-angiogenic effects in a variety of in vitro assays.

Protocol: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in

endothelial growth medium. After cell attachment, the medium is replaced with a basal medium

containing various concentrations of CEP-11981 or vehicle control, along with a pro-angiogenic

stimulus such as VEGF. The cells are incubated for 72 hours, and cell proliferation is assessed

using a standard method like the MTS or WST-1 assay.

CEP-11981 has been shown to inhibit VEGF-induced HUVEC proliferation with low nanomolar

potency.

Protocol: Thoracic aortas are excised from rats, cleaned of periadventitial tissue, and sectioned

into 1 mm thick rings. The rings are embedded in a collagen gel matrix in a 48-well plate and

cultured in endothelial cell basal medium supplemented with growth factors. The medium is

replaced with fresh medium containing different concentrations of CEP-11981 or vehicle

control. The outgrowth of microvessels from the aortic rings is monitored and quantified over

several days using microscopy and image analysis software.

CEP-11981 effectively inhibits microvessel sprouting in the rat aortic ring assay, with an EC50

in the low nanomolar range.[2]

In Vivo Anti-Tumor Efficacy
CEP-11981 exhibited significant anti-tumor and anti-angiogenic efficacy in various preclinical

tumor models when administered orally.[2]

Xenograft Tumor Models: Human tumor cells (e.g., melanoma, glioblastoma, prostate, colon,

and renal carcinoma) are implanted subcutaneously or orthotopically into immunocompromised

mice. Once tumors are established, mice are treated orally with CEP-11981 or a vehicle

control. Tumor volume is measured regularly to assess tumor growth inhibition.

Dose-related tumor growth inhibition, as well as partial and complete tumor regressions, were

observed in multiple xenograft models.[2] In an orthotopic human glioblastoma model, the

combination of CEP-11981 with temozolomide significantly extended median survival

compared to temozolomide alone.[2]
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Preclinical Pharmacokinetics
Pharmacokinetic studies were conducted in mice, rats, and monkeys to evaluate the

absorption, distribution, metabolism, and excretion (ADME) properties of CEP-11981. The

compound demonstrated favorable oral bioavailability and a pharmacokinetic profile suitable for

in vivo efficacy studies. Specific pharmacokinetic parameters from these preclinical studies are

not readily available in the public domain.

Clinical Development
CEP-11981 advanced into clinical development for the treatment of advanced solid tumors.

Phase I Clinical Trial
A Phase I, open-label, dose-escalation study was conducted to determine the maximum

tolerated dose (MTD), dose-limiting toxicities (DLTs), pharmacokinetics, and preliminary

efficacy of CEP-11981 in patients with advanced, relapsed, or refractory solid tumors.[3]

Study Design: Oral CEP-11981 was administered once daily for 28 days of a 42-day cycle.

Dose escalation followed a modified Fibonacci sequence.[4]

Results:

Maximum Tolerated Dose (MTD): The MTD was determined to be 97.4 mg/m².[3]

Dose-Limiting Toxicities (DLTs): At the 126.6 mg/m² dose, DLTs included grade 4 neutropenia

and grade 3 T-wave inversion with chest heaviness and fatigue.[3]

Adverse Events: The most common treatment-related adverse events were fatigue, nausea,

diarrhea, decreased appetite, and abdominal pain.[3]

Efficacy: While no complete or partial responses were observed, 44% of patients achieved

stable disease for at least 6 weeks.[3]
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Parameter Value

MTD 97.4 mg/m²

DLTs at 126.6 mg/m² Grade 4 neutropenia, Grade 3 T-wave inversion

Stable Disease Rate 44% (≥ 6 weeks)

Phase II Clinical Trial
A Phase II clinical trial (NCT03456804) was initiated to evaluate the efficacy and safety of CEP-

11981 in patients with metastatic castration-resistant prostate cancer.[5] The trial status is listed

as administratively complete.[5]

Development History and Discontinuation
CEP-11981 was originally developed by Cephalon. Teva Pharmaceutical Industries acquired

Cephalon in 2011. The development of CEP-11981 was discontinued by the sponsor despite

its acceptable tolerability profile in the Phase I trial.[3] This decision was likely influenced by a

strategic review at Teva, which led to a shift in R&D focus away from oncology.

Conclusion
CEP-11981 tosylate is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor with

significant anti-angiogenic and anti-tumor activity demonstrated in preclinical models. Its ability

to inhibit key kinases in the VEGFR and Tie2 signaling pathways provided a strong rationale for

its clinical development. The Phase I clinical trial established a manageable safety profile and

showed evidence of disease stabilization in patients with advanced solid tumors. Despite these

promising early results, the development of CEP-11981 was discontinued. The comprehensive

data presented in this guide highlight the scientific merit of CEP-11981 and may inform future

research and development of multi-targeted anti-angiogenic therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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